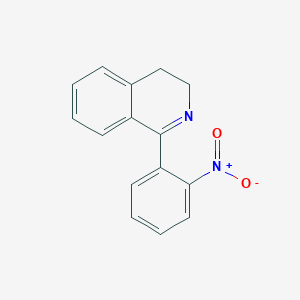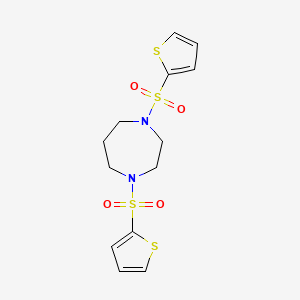![molecular formula C22H22N8S3 B4331728 5,5'-[9-thiabicyclo[3.3.1]nonane-2,6-diylbis(thio)]bis(1-phenyl-1H-tetrazole)](/img/structure/B4331728.png)
5,5'-[9-thiabicyclo[3.3.1]nonane-2,6-diylbis(thio)]bis(1-phenyl-1H-tetrazole)
説明
5,5'-[9-thiabicyclo[3.3.1]nonane-2,6-diylbis(thio)]bis(1-phenyl-1H-tetrazole), commonly known as TBN-TT, is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in scientific research. TBN-TT is a tetrazole-based compound that possesses unique properties, making it a valuable tool for studying various biological processes.
作用機序
TBN-TT works by selectively reacting with H2S to form a fluorescent product. The fluorescence intensity of the product is proportional to the concentration of H2S present in the biological system. TBN-TT has been shown to have a high selectivity for H2S over other reactive sulfur species, making it a valuable tool for studying the role of H2S in biological systems.
Biochemical and Physiological Effects
TBN-TT has been used to study the biochemical and physiological effects of H2S in various biological systems. It has been shown to play a role in vasodilation, inflammation, and apoptosis. TBN-TT has also been used to study the role of H2S in cancer cell proliferation and migration.
実験室実験の利点と制限
TBN-TT has several advantages for use in lab experiments. It is a highly selective and sensitive probe for detecting H2S in biological systems. TBN-TT is also relatively easy to synthesize and can be used in a variety of biological systems. However, TBN-TT does have some limitations. It requires the use of a fluorescence microscope to detect the fluorescent product, and the fluorescent signal can be affected by the presence of other fluorescent molecules in the biological system.
将来の方向性
There are several future directions for the use of TBN-TT in scientific research. One potential application is the use of TBN-TT to study the role of H2S in neurological diseases such as Alzheimer's and Parkinson's disease. TBN-TT could also be used to study the role of H2S in cardiovascular diseases such as hypertension and atherosclerosis. Additionally, TBN-TT could be modified to detect other reactive sulfur species, expanding its potential applications in scientific research.
Conclusion
TBN-TT is a valuable tool for studying the role of H2S in various biological processes. Its high selectivity and sensitivity make it a valuable probe for detecting H2S in biological systems. TBN-TT has several advantages for use in lab experiments, although it does have some limitations. There are several future directions for the use of TBN-TT in scientific research, including studying its role in neurological and cardiovascular diseases.
科学的研究の応用
TBN-TT has been widely used in scientific research due to its ability to selectively detect hydrogen sulfide (H2S) in biological systems. H2S is a gasotransmitter that plays a vital role in various physiological processes, including vasodilation, inflammation, and apoptosis. TBN-TT can detect H2S with high selectivity and sensitivity, making it a valuable tool for studying the role of H2S in various biological processes.
特性
IUPAC Name |
1-phenyl-5-[[6-(1-phenyltetrazol-5-yl)sulfanyl-9-thiabicyclo[3.3.1]nonan-2-yl]sulfanyl]tetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N8S3/c1-3-7-15(8-4-1)29-21(23-25-27-29)32-19-13-11-18-20(14-12-17(19)31-18)33-22-24-26-28-30(22)16-9-5-2-6-10-16/h1-10,17-20H,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMRLHDCNFOYACF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2CCC(C1S2)SC3=NN=NN3C4=CC=CC=C4)SC5=NN=NN5C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N8S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Bis(1-phenyl(1,2,3,4-tetraazol-5-yl)thio)-9-thiabicyclo[3.3.1]nonane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[4-(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl](phenyl)methanone](/img/structure/B4331652.png)
![N-(4-chloro-1,1-dioxidotetrahydro-3-thienyl)-2-[(4-methylphenoxy)methyl]benzamide](/img/structure/B4331663.png)

![ethyl 1',3-bis[2-nitro-4-(trifluoromethyl)phenyl]-2,3-dihydro-1H,1'H-2,2'-biimidazole-1-carboxylate](/img/structure/B4331688.png)
![N-[2-(1-adamantyloxy)ethyl]-3-chloro-N,4-dimethylbenzamide](/img/structure/B4331692.png)
![N-[2-(1-adamantyloxy)ethyl]-N-methylnaphthalene-2-sulfonamide](/img/structure/B4331699.png)
![N,N'-bis[2-(1-adamantyloxy)ethyl]-N,N'-dimethylnaphthalene-1,5-disulfonamide](/img/structure/B4331703.png)
![N-[2-(1-adamantyloxy)ethyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B4331705.png)
![1,4-bis[(5-chloro-2-thienyl)sulfonyl]-1,4-diazepane](/img/structure/B4331711.png)
![N-{4-[(1-adamantylamino)carbonyl]phenyl}-1-[(5-bromo-2-thienyl)sulfonyl]prolinamide](/img/structure/B4331716.png)


![1-(5-bromo-2-thienyl)-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4331727.png)
![N-(2,5-dimethylphenyl)-2-{[4-(2-methyl-1,3-thiazol-4-yl)benzoyl]amino}benzamide](/img/structure/B4331734.png)